molecular formula C5H9O6- B1240428 D-Arabinonate

D-Arabinonate

Cat. No. B1240428
M. Wt: 165.12 g/mol
InChI Key: QXKAIJAYHKCRRA-JJYYJPOSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-arabinonate is conjugate base of D-arabinonic acid. It is a conjugate base of a D-arabinonic acid. It is an enantiomer of a L-arabinonate.

Scientific Research Applications

Metabolic Improvement and Hormonal Regulation

D-Arabinonate, also known as arabinoxylan (AX), has been associated with metabolic improvements, particularly in subjects with impaired glucose tolerance (IGT). A study demonstrated that AX consumption led to a reduction in postprandial serum glucose, insulin, and triglycerides. Additionally, it was observed that total plasma ghrelin, an orexigenic gut hormone, was also reduced after AX consumption, indicating its potential role in hormonal regulation and appetite control (Garcia et al., 2007).

Glucose and Insulin Response Modulation

The effects of AX and similar compounds on glucose homeostasis have been a subject of interest. One study highlighted the potential of L-arabinose and D-xylose in inhibiting intestinal sucrase activity, leading to delayed sucrose digestion and lowered postprandial glycaemic and insulinaemic responses. This effect was observed in a realistic food context, suggesting the practical applicability of these compounds in managing glucose and insulin levels (Pol & Mars, 2021).

Another study focusing on arabinoxylan fiber, a byproduct of wheat flour processing, showed its efficacy in reducing postprandial glucose response in normoglycemic subjects. This finding underlines the potential of dietary components rich in arabinoxylan in managing post-meal blood sugar levels, which is crucial for metabolic health (Lu et al., 2000).

Effects on Metabolic Syndrome

Metabolic syndrome, characterized by a cluster of conditions including high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol levels, has also been a target for the application of D-arabinonate. A study highlighted that L-arabinose consumption led to decreased waist circumference, total cholesterol, fasting glucose, serum uric acid, and alanine aminotransferase (ALT) while slightly increasing high-density lipoprotein cholesterol (HDLC) and decreasing diastolic blood pressure. This comprehensive impact on various aspects of metabolic syndrome underscores the potential of L-arabinose in managing and possibly treating metabolic syndrome as a whole (Yang et al., 2013).

properties

Product Name

D-Arabinonate

Molecular Formula

C5H9O6-

Molecular Weight

165.12 g/mol

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4+/m1/s1

InChI Key

QXKAIJAYHKCRRA-JJYYJPOSSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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